Azobenzene, 4,4-difluoro-

Catalog No.
S12801554
CAS No.
M.F
C12H10F2N2
M. Wt
220.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azobenzene, 4,4-difluoro-

Product Name

Azobenzene, 4,4-difluoro-

IUPAC Name

(4,4-difluorocyclohexa-1,5-dien-1-yl)-phenyldiazene

Molecular Formula

C12H10F2N2

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C12H10F2N2/c13-12(14)8-6-11(7-9-12)16-15-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

AMGAEPWQOICGKQ-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C=CC1(F)F)N=NC2=CC=CC=C2

Azobenzene, 4,4'-difluoro- is an organic compound characterized by the molecular formula C12H8F2N2\text{C}_{12}\text{H}_{8}\text{F}_{2}\text{N}_{2} and a molecular weight of 218.2021 g/mol . It is a derivative of azobenzene, featuring two fluorine atoms at the para positions of the phenyl rings. The structure consists of two phenyl groups linked by an azo group ( N N \text{ N N }), which is responsible for its unique photochemical properties. This compound exhibits robust and reversible light-induced trans-cis isomerization about the azo bond, making it valuable in various applications, particularly in photonics and materials science .

Azobenzene, 4,4'-difluoro- is known for its ability to undergo photoisomerization, where exposure to light induces a geometric change from the trans form to the cis form. This reaction is crucial for its applications in molecular switches and photoresponsive materials. The general reaction can be represented as:

trans Azobenzenelightcis Azobenzene\text{trans Azobenzene}\xrightarrow{\text{light}}\text{cis Azobenzene}

The stability of the cis form can vary depending on the substituents on the azobenzene ring, with fluorine substituents enhancing stability compared to other groups . Additionally, azobenzenes can participate in electrophilic substitution reactions due to their electron-rich aromatic rings.

Azobenzene derivatives, including 4,4'-difluoro-azobenzene, have shown potential biological activities. They are utilized in biomedical applications such as drug delivery systems and photodynamic therapy due to their ability to switch conformations upon light exposure. This property allows for controlled release mechanisms in therapeutic settings . Furthermore, studies indicate that azobenzenes can influence cellular processes through their photoresponsive nature, making them candidates for advanced drug design.

The synthesis of Azobenzene, 4,4'-difluoro- typically involves several key methods:

  • Azo Coupling Reaction: This method involves the coupling of diazonium salts with activated aromatic compounds.
  • Mills Reaction: This reaction occurs between aromatic nitroso derivatives and anilines.
  • Wallach Reaction: This transformation converts azoxybenzenes into 4-hydroxy substituted azoderivatives under acidic conditions.

Recent advancements have also focused on optimizing these reactions to improve yield and selectivity .

Azobenzene, 4,4'-difluoro- has a variety of applications across multiple fields:

  • Molecular Switches: Utilized in devices that require reversible switching mechanisms.
  • Optical Materials: Employed in the fabrication of materials that exhibit optical memory and non-linear optical properties.
  • Drug Delivery Systems: Integrated into polymeric systems for controlled release applications.
  • Photochemical Sensors: Used in sensors that respond to light stimuli.
  • Molecular Machines: Incorporated into systems that perform mechanical work at the molecular level .

Research on Azobenzene, 4,4'-difluoro- has examined its interactions with various chemical species. The photoisomerization process alters its electronic properties, affecting how it interacts with solvents and other molecules. Studies have shown that substituents on the azobenzene ring can significantly influence these interactions, making it important for designing compounds with tailored properties for specific applications .

Several compounds share structural similarities with Azobenzene, 4,4'-difluoro-, each exhibiting unique properties and applications. Below is a comparison table highlighting these similarities and differences.

Compound NameMolecular FormulaKey FeaturesUnique Aspects
AzobenzeneC12H10N2Basic azobenzene structureLacks fluorine substituents
4-FluoroazobenzeneC12H9FN2Contains one fluorine atomExhibits different photophysical properties
4,4'-DichloroazobenzeneC12H8Cl2N2Contains two chlorine atomsDifferent reactivity due to electronegative chlorine
Ortho-DifluoroazobenzeneC12H8F2N2Fluorine atoms at ortho positionsDifferent isomerization dynamics due to sterics

Azobenzene, 4,4'-difluoro- stands out due to its enhanced stability and unique photochemical properties resulting from the positioning of fluorine atoms. These characteristics make it particularly suitable for advanced applications in materials science and biomedicine .

Ullmann-Type Coupling Reactions for Core Structure Assembly

Ullmann-type coupling reactions represent a fundamental approach for assembling the core azobenzene structure of 4,4-difluoroazobenzene through carbon-carbon bond formation between aryl halides [9]. The Ullmann reaction, first developed by Fritz Ullmann and his student Bielecki in 1901, employs copper metal to couple two aryl groups, providing a transition metal-catalyzed pathway for biaryl synthesis [10]. This methodology has evolved significantly from its classical form, which required stoichiometric copper quantities and harsh reaction conditions above 200 degrees Celsius [12].

The mechanism of Ullmann coupling involves the formation of an organocopper intermediate through oxidative addition of the aryl halide to copper, followed by nucleophilic aromatic substitution to create the desired carbon-carbon bond [10]. For azobenzene synthesis, the reaction typically proceeds through the formation of an active copper(I) species when the aryl halide is introduced to excess metallic copper under elevated temperatures [12]. The resulting copper(I) species undergoes oxidative addition with another haloarene molecule, linking the two aromatic systems before undergoing reductive elimination to form the final product [12].

Modern variants of the Ullmann reaction have addressed the limitations of the classical approach through the use of heterogeneous copper catalysts and nanoparticles [13]. These developments are particularly relevant for azobenzene synthesis, where precise control over reaction conditions is essential for achieving high yields and selectivity. Copper nanoparticles with controlled size distributions have demonstrated enhanced catalytic activity under milder conditions, typically operating at 50-60 degrees Celsius in acetonitrile [13]. The size of copper nanoparticles profoundly affects catalytic performance, with particles of 18 ± 2 nanometers showing optimal activity for cross-coupling reactions [13].

Table 1: Ullmann Coupling Reaction Conditions for Azobenzene Synthesis

ParameterClassical ConditionsModern ConditionsYield (%)
Temperature>200°C50-60°C-
CatalystStoichiometric CuCu nanoparticles (1 mol%)65-92
Solvent-Acetonitrile-
Reaction TimeExtended6-15 hours-
SelectivityLowHigh-

The application of Ullmann coupling to fluorinated azobenzene derivatives requires careful consideration of the electronic effects introduced by fluorine substituents [9]. Fluorine atoms significantly alter the electronic properties of the aromatic system, affecting both the reactivity of the starting materials and the stability of intermediates formed during the coupling process [11]. The electron-withdrawing nature of fluorine substituents can enhance the electrophilicity of aryl halides, potentially improving their reactivity in copper-catalyzed coupling reactions [9].

Diazotization and Azo-Coupling Optimization Strategies

Diazotization represents the most widely employed methodology for azobenzene synthesis, involving the conversion of primary aromatic amines to diazonium salts followed by coupling with electron-rich nucleophiles [14]. This two-step process begins with the treatment of an aromatic amine with nitrous acid in acidic conditions to generate the highly reactive diazonium intermediate [16]. The general mechanism involves the in situ generation of nitrous acid from sodium nitrite and a strong acid, typically hydrochloric acid or sulfuric acid, followed by reaction with the protonated amine to form the diazonium ion [18].

The diazotization reaction mechanism proceeds through several distinct steps, beginning with the formation of nitrous acid and subsequent reaction with the aromatic amine [18]. The primary amine undergoes protonation to form an ammonium ion, which then reacts with nitrous acid to produce a nitrosamine intermediate [16]. This intermediate undergoes rearrangement and elimination reactions to yield the final diazonium ion, which serves as the electrophilic component in the subsequent azo-coupling reaction [18].

Temperature control represents a critical parameter in diazotization optimization, with reactions typically conducted at 0-5 degrees Celsius to minimize decomposition of the unstable diazonium salt [16]. The pH of the reaction medium must be maintained in the acidic range to ensure complete conversion of the amine to the diazonium species [16]. Concentration effects also play a significant role, as higher concentrations of reactants can lead to increased reaction rates but may also promote side reactions and decomposition pathways [16].

Table 2: Optimized Diazotization Conditions for Fluorinated Anilines

ParameterOptimal RangeEffect on YieldCritical Considerations
Temperature0-5°CHigh yields at low tempPrevents diazonium decomposition
pH1-2Maximum conversionAcidic conditions required
Reaction Time30-60 minutesComplete conversionExtended times cause decomposition
Nitrite Equivalents1.1-1.2Ensures complete reactionExcess promotes side reactions

The azo-coupling step involves the reaction of the diazonium salt with an electron-rich aromatic compound, typically another aniline derivative or phenol [14]. For 4,4-difluoroazobenzene synthesis, the coupling partner is usually 4-fluoroaniline or its diazonium salt, creating a symmetrical azobenzene structure [14]. The coupling reaction proceeds through an electrophilic aromatic substitution mechanism, where the diazonium ion acts as the electrophile attacking the electron-rich aromatic system [14].

Optimization strategies for azo-coupling focus on controlling the reaction kinetics and minimizing competing reactions [17]. The use of phase transfer catalysts has proven particularly effective in improving yields and reaction rates, especially for substrates that do not couple readily under standard conditions [19]. Microreactor technology offers additional advantages through enhanced mass transfer and precise temperature control, enabling rapid optimization of reaction parameters [19]. Studies have demonstrated that phase transfer catalyst concentrations of 0.2 equivalents relative to the diazotizable amine provide optimal conversion rates without promoting unwanted side reactions [17].

Continuous flow methodologies have emerged as powerful tools for optimizing both diazotization and azo-coupling reactions [17]. These systems provide precise control over reaction time and temperature, leading to higher yields and improved reproducibility compared to batch processes [17]. Flow chemistry approaches have achieved yields up to 99% for azobenzene synthesis while minimizing the formation of byproducts such as azoxybenzenes [17].

Solvent Engineering for Slow Evaporation Crystallization

Solvent selection represents a fundamental aspect of crystallization strategy for 4,4-difluoroazobenzene, where the choice of crystallization medium directly influences crystal quality, morphology, and purity [21]. Slow evaporation crystallization relies on the gradual removal of solvent to create a supersaturated solution, promoting controlled nucleation and crystal growth [24]. This technique is particularly suitable for compounds that are not sensitive to ambient laboratory conditions and can tolerate extended exposure to air and light [24].

The ideal solvent for slow evaporation crystallization of azobenzene derivatives should exhibit high solubility for the compound at elevated temperatures and minimal solubility at room temperature [25]. This temperature-dependent solubility profile ensures that as the solvent evaporates and the solution cools, the compound will precipitate in a controlled manner, forming well-defined crystals rather than amorphous precipitates [25]. For fluorinated azobenzenes, solvent polarity plays a crucial role due to the electron-withdrawing effects of fluorine substituents [42].

Table 3: Solvent Properties for Azobenzene Crystallization

SolventBoiling Point (°C)Polarity IndexSolubility (Hot/Cold)Crystal Quality
Methanol64.75.1High/LowGood
Ethanol78.44.3High/ModerateExcellent
Acetone56.15.4High/LowModerate
Toluene110.62.4Moderate/LowGood
Dichloromethane39.63.1High/ModeratePoor

The evaporation rate significantly influences crystal formation, with slower evaporation generally producing larger, higher-quality crystals [21]. Controlled evaporation can be achieved through various methods, including the use of loose covers on crystallization vessels, temperature regulation, and humidity control [24]. For compounds requiring extended crystallization times, it may be necessary to implement measures to prevent dust contamination and minimize vibrations that could disrupt crystal growth [24].

Mixed solvent systems offer additional flexibility in optimizing crystallization conditions [25]. These systems employ a primary solvent in which the compound is soluble and a secondary solvent in which it is insoluble [25]. The two solvents must be miscible to ensure uniform solution composition during evaporation [25]. This approach is particularly useful when no single solvent provides the optimal solubility profile for crystallization [25].

Vapor diffusion represents an alternative crystallization method that combines controlled solvent removal with precise concentration gradients [21]. In this technique, the compound is dissolved in a small volume of a good solvent, which is then placed inside a larger container containing a volatile antisolvent [21]. The system is sealed and left undisturbed, allowing the antisolvent vapor to gradually diffuse into the solution, slowly reducing the solubility of the compound and promoting crystallization [21].

Purification Challenges in Polyhalogenated Systems

Polyhalogenated azobenzene compounds, including 4,4-difluoroazobenzene, present unique purification challenges due to their altered physicochemical properties compared to unsubstituted analogs [26]. The presence of multiple halogen atoms significantly affects solubility patterns, thermal stability, and interactions with chromatographic media, requiring specialized purification strategies [30]. Fluorine substituents, in particular, introduce strong electron-withdrawing effects that can stabilize certain molecular conformations while destabilizing others [30].

The electron-poor nature of fluorinated azobenzenes enables later-stage functionalization through nucleophilic aromatic substitution reactions, but this same reactivity can complicate purification efforts [30]. Standard purification methods may inadvertently promote unwanted side reactions, particularly when basic conditions or nucleophilic solvents are employed [30]. The challenge is further compounded by the potential for thermal isomerization during purification processes that involve elevated temperatures [42].

Table 4: Purification Methods for Polyhalogenated Azobenzenes

MethodEffectivenessLimitationsRecommended Conditions
Column ChromatographyHighPotential isomerizationLow temperature, neutral conditions
RecrystallizationModerateSolvent compatibilityNon-nucleophilic solvents
SublimationHighThermal stability requiredReduced pressure, <150°C
Liquid-Liquid ExtractionLowSimilar polaritiesMultiple extraction cycles

Chromatographic separation of polyhalogenated azobenzenes requires careful consideration of stationary phase selection and mobile phase composition [33]. The high degree of structural similarity between isomeric compounds and potential impurities necessitates the use of highly selective separation conditions [33]. Liquid crystalline stationary phases have demonstrated superior performance for separating azobenzene derivatives due to their shape-selective separation mechanisms [33]. These phases can distinguish between compounds based on molecular geometry rather than solely on polarity or size [33].

The thermal behavior of fluorinated azobenzenes during purification processes requires special attention due to the possibility of trans-cis isomerization [20]. Heating during recrystallization or chromatographic separation can promote isomerization, leading to the formation of mixtures that are difficult to separate [20]. Differential scanning calorimetry studies have shown that fluorinated azobenzenes exhibit complex thermal transitions, including polycrystalline phase changes that can occur during purification [20].

Reversed-phase chromatography has proven particularly effective for purifying water-soluble azobenzene derivatives, allowing for the use of aqueous mobile phases that minimize organic solvent consumption [30]. The incorporation of solubilizing groups into fluorinated azobenzenes enables purification under aqueous conditions, which can be advantageous for avoiding organic solvent-induced side reactions [30]. However, the aqueous medium can affect the photophysical properties of azobenzenes, potentially altering their isomerization behavior during purification [28].

Trans-Cis Isomerization Quantum Yields

The trans-to-cis photoisomerization quantum yield represents a fundamental measure of photoswitching efficiency for azobenzene, 4,4-difluoro-. Research indicates that quantum yields for fluorinated azobenzene derivatives typically range from 0.08 to 0.15, depending on the specific substitution pattern and experimental conditions [1] [2]. For azobenzene, 4,4-difluoro- specifically, quantum yield measurements demonstrate values between 0.10 and 0.15 when irradiated with wavelengths ranging from 313 to 365 nanometers in various organic solvents [2] [3].

The introduction of fluorine atoms at the para positions creates electron-withdrawing effects that influence the electronic structure and photoisomerization pathways [4] [5]. Comparative studies show that para-fluorinated systems exhibit quantum yields that are moderately enhanced compared to unsubstituted azobenzene, which typically shows a quantum yield of 0.094 in dimethyl sulfoxide [6]. The enhancement results from the stabilization of the excited state through fluorine substitution, which promotes more efficient trans-to-cis conversion [1] [3].

Deuteration studies provide additional insights into quantum yield optimization. Azobenzene-d10 demonstrates a quantum yield of approximately 0.15, representing a non-significant but consistent trend toward higher efficiency compared to the non-deuterated analog [1]. This enhancement correlates with increased molar absorptivity and modified vibrational states that affect the photoisomerization kinetics [1].

Temperature dependence studies reveal that while free azobenzene quantum yields remain essentially temperature-independent, environmental constraints can significantly modulate efficiency [2] [7]. In constrained environments such as deoxyribonucleic acid matrices, quantum yields decrease substantially, with single-stranded deoxyribonucleic acid showing 0.036 and double-stranded deoxyribonucleic acid showing 0.0056 [6] [7].

Azobenzene DerivativeWavelength (nm)Quantum Yield (Φt→c)Solvent/MediumReference Conditions
Azobenzene (unsubstituted)3650.094DMSO25°C
Azobenzene-d10 (deuterated)3650.15DMSO25°C
Azobenzene in DNA (ssDNA)3650.036Aqueous bufferVariable T
Azobenzene in DNA (dsDNA)3650.0056Aqueous bufferVariable T
Azobenzene-4,4'-difluoro313-3650.10-0.15Various organic25°C
Tetra-ortho-fluoro azobenzene365-5300.08-0.12DMSO/H2O25°C
Para-methoxy azobenzene3650.11Methanol25°C

Visible Light Responsiveness in Ortho-Fluorinated Systems

Ortho-fluorination represents a critical structural modification that enables visible light responsiveness in azobenzene derivatives [4] [8]. While azobenzene, 4,4-difluoro- contains para-fluorination, understanding ortho-fluorinated systems provides crucial context for the broader fluorinated azobenzene family. Tetra-ortho-fluoro azobenzenes demonstrate exceptional visible light switching capabilities with n→π* absorption maxima at 458 nanometers for the trans isomer and 430 nanometers for the cis isomer [4] [8].

The key advantage of ortho-fluorination lies in the effective separation of the n→π* bands between trans and cis isomers [8] [9]. This separation enables selective addressing of individual isomers using different wavelengths of visible light, achieving photostationary state distributions up to 91% for the cis isomer and 86% for the trans isomer [10]. The fluorine atoms in ortho positions create electron-withdrawing effects that lower the energy of the n-orbital specifically for the cis isomer, resulting in distinct absorption characteristics [4] [8].

Extended conjugation systems combining ortho-fluorination with additional substituents demonstrate remarkable wavelength tunability [11] [12]. Di-ortho-fluoro di-ortho-chloro azobenzenes exhibit n→π* maxima at 530 nanometers for trans and 490 nanometers for cis configurations, with switching possible using wavelengths as long as 720 nanometers [11] [10]. This bathochromic shift enables deep red-light activation while maintaining high photostationary state selectivity [11].

Ortho-fluoro aminoazobenzenes represent another class of visible light responsive systems, combining ortho-fluorination for cis-lifetime control with ortho-amination for enhanced visible light absorption [13] [9]. These systems demonstrate switching capabilities across wavelengths from 400 to 595 nanometers, with some derivatives maintaining thermal cis-lifetimes of 81 days [14].

Systemλmax n→π* Trans (nm)λmax n→π* Cis (nm)Band Separation (nm)PSS at Green Light (% cis)Switching Wavelength Range (nm)
Tetra-ortho-fluoro azobenzene4584302886430-530
Di-ortho-fluoro di-ortho-chloro5304904086410-660
Ortho-fluoro aminoazobenzene450-500420-47030-5070-85400-595
Para-difluoro azobenzene4404251555365-500
Tetra-ortho-methoxy azobenzene4804602078450-520

Wavelength-Dependent Photo-Stationary State Control

Wavelength-dependent photostationary state control represents a sophisticated mechanism for achieving precise population distributions between trans and cis isomers of azobenzene, 4,4-difluoro- [15] [16] [17]. The photostationary state results from the dynamic equilibrium between forward and reverse photoisomerization reactions, with the final isomer ratio determined by the relative absorption cross-sections and quantum yields at a given wavelength [15] [18].

Experimental investigations demonstrate that intermediate wavelengths between the optimal trans-to-cis (380 nanometers) and cis-to-trans (500-600 nanometers) activation wavelengths produce wavelength-dependent photostationary states [17]. At 365 nanometers, approximately 93% cis isomer formation occurs, representing near-optimal trans-to-cis conversion [16]. Conversely, 410 nanometer irradiation favors the trans isomer with 85% population, while 530 nanometer excitation produces 86% cis isomer through selective n→π* band excitation [4] [11].

The mechanism underlying wavelength-dependent control involves the overlapping absorption bands of trans and cis isomers [19] [18]. For azobenzene derivatives, the considerable overlap of π→π* absorption bands limits complete conversion to either isomer, even under optimum conditions of light absorption [19]. This limitation represents a fundamental constraint on energy density for azobenzene-based systems [19].

Advanced fluorinated systems demonstrate enhanced wavelength selectivity through improved band separation [4] [11]. Di-ortho-fluoro di-ortho-chloro azobenzenes achieve photostationary states of 93% trans at 365 nanometers and 60% cis at 660 nanometers, demonstrating broad wavelength tunability [11]. The extended wavelength range enables applications requiring deep tissue penetration or biological compatibility [11] [12].

Environmental factors significantly influence photostationary state distributions [20] [15]. Ambient lighting conditions can establish photostationary states with cis/trans ratios between 0.33 and 3.8, depending on the specific azobenzene derivative and solvent system [15]. Ortho-fluoroazobenzene amphiphiles produce 2-3 times more cis isomer at equilibrium compared to non-fluorinated compounds, attributed to isomeric variations in optical absorption profiles [15].

Wavelength (nm)Trans Isomer (%)Cis Isomer (%)System TypeApplication
365793UV optimizedMaximum cis
3801585Standard ABHigh cis
4108515Blue lightMaximum trans
4307030Blue-greenTrans favored
4604852GreenBalanced
5008317Green-yellowTrans favored
5206436YellowCis moderate
5301486Green optimizedMaximum cis
6003070Red lightModerate cis

Fatigue Resistance Over Multiple Switching Cycles

Fatigue resistance represents a critical performance parameter for azobenzene, 4,4-difluoro- and related photoswitches, determining their suitability for long-term applications requiring repeated switching cycles [16] [21] [22]. Photochemical fatigue manifests as the gradual loss of switching efficiency due to irreversible chemical modifications, side reactions, or molecular degradation processes [22] [21].

Experimental studies demonstrate that azobenzene derivatives exhibit varying degrees of fatigue resistance depending on their substitution patterns and environmental conditions [21] [22]. Standard azobenzene shows approximately 5% fatigue after 25 switching cycles and 12% after 50 cycles under typical laboratory conditions [22]. In contrast, specialized derivatives like thiophenylazobenzene demonstrate exceptional fatigue resistance with less than 1% fatigue after 25 cycles and less than 2% after 50 cycles, equivalent to approximately 9 hours of high-intensity light exposure [21].

Tetra-ortho-fluoro azobenzenes exhibit superior fatigue resistance compared to unsubstituted azobenzene, showing only 2% fatigue after 25 cycles and 4% after 50 cycles [23]. After 100 switching cycles, these systems maintain functionality with minimal degradation, provided that experimental conditions remain controlled [23]. The enhanced stability results from the electron-withdrawing effects of ortho-fluorine atoms, which stabilize both isomeric forms and reduce susceptibility to oxidative degradation [23].

Environmental factors significantly influence fatigue resistance mechanisms [22]. Oxygen and water vapor exposure accelerates fatigue development through oxidative degradation pathways [22]. Studies conducted under inert atmosphere conditions (oxygen less than 1 parts per million, water less than 1 parts per million) demonstrate complete elimination of fatigue over 100 switching cycles, while exposure to 1.5% oxygen and 10 parts per million water produces progressive fatigue accumulation [22].

The degradation mechanisms vary among different azobenzene derivatives [24] [5]. Photo-oxidation represents the primary degradation pathway for most systems, while some derivatives exhibit thermal degradation or bimolecular photodegradation processes [24] [22]. Spiropyran systems, included for comparison, show particularly high susceptibility to fatigue with 20% degradation after 25 cycles and 35% after 50 cycles due to bimolecular degradation mechanisms [22].

Molecular design strategies for enhancing fatigue resistance include structural modifications that stabilize reactive intermediates and minimize side reaction pathways [21] [23]. The incorporation of electron-withdrawing groups, such as fluorine atoms, provides kinetic stabilization through electronic effects [5]. Additionally, deuteration strategies show promise for enhancing photophysical properties and potentially reducing fatigue susceptibility [1].

SystemCycles TestedFatigue After 25 Cycles (%)Fatigue After 50 Cycles (%)Total Irradiation Time (hours)Degradation MechanismEnvironmental Sensitivity
Azobenzene (standard)505122.5OxidationModerate
Thiophenylazobenzene50<1<29.0MinimalLow
Tetra-ortho-fluoro AB100245.0Photo-oxidationLow
Difluoroazobenzene75363.5ThermalModerate
Spiropyran (comparison)2520351.5BimolecularHigh
Ortho-amino fluoro AB100484.0OxidationModerate

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Exact Mass

220.08120465 g/mol

Monoisotopic Mass

220.08120465 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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